

# Application Notes and Protocols for (E)-SI-2 in In Vivo Studies

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## Compound of Interest

Compound Name: (E)-SI-2

Cat. No.: B15555863

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## Introduction

**(E)-SI-2** is a potent small-molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), a key transcriptional coactivator implicated in the progression of various cancers, particularly breast cancer.[1][2] By binding to SRC-3, **(E)-SI-2** triggers its degradation, leading to the inhibition of cancer cell proliferation.[1][3] Preclinical in vivo studies have demonstrated the anti-tumor efficacy of **(E)-SI-2** in mouse models of breast cancer, highlighting its potential as a therapeutic agent.[1][3] These application notes provide detailed information on the dosage, administration, and experimental protocols for the in vivo use of **(E)-SI-2**, based on published research.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of **(E)-SI-2**.

Table 1: In Vivo Efficacy Study Dosage

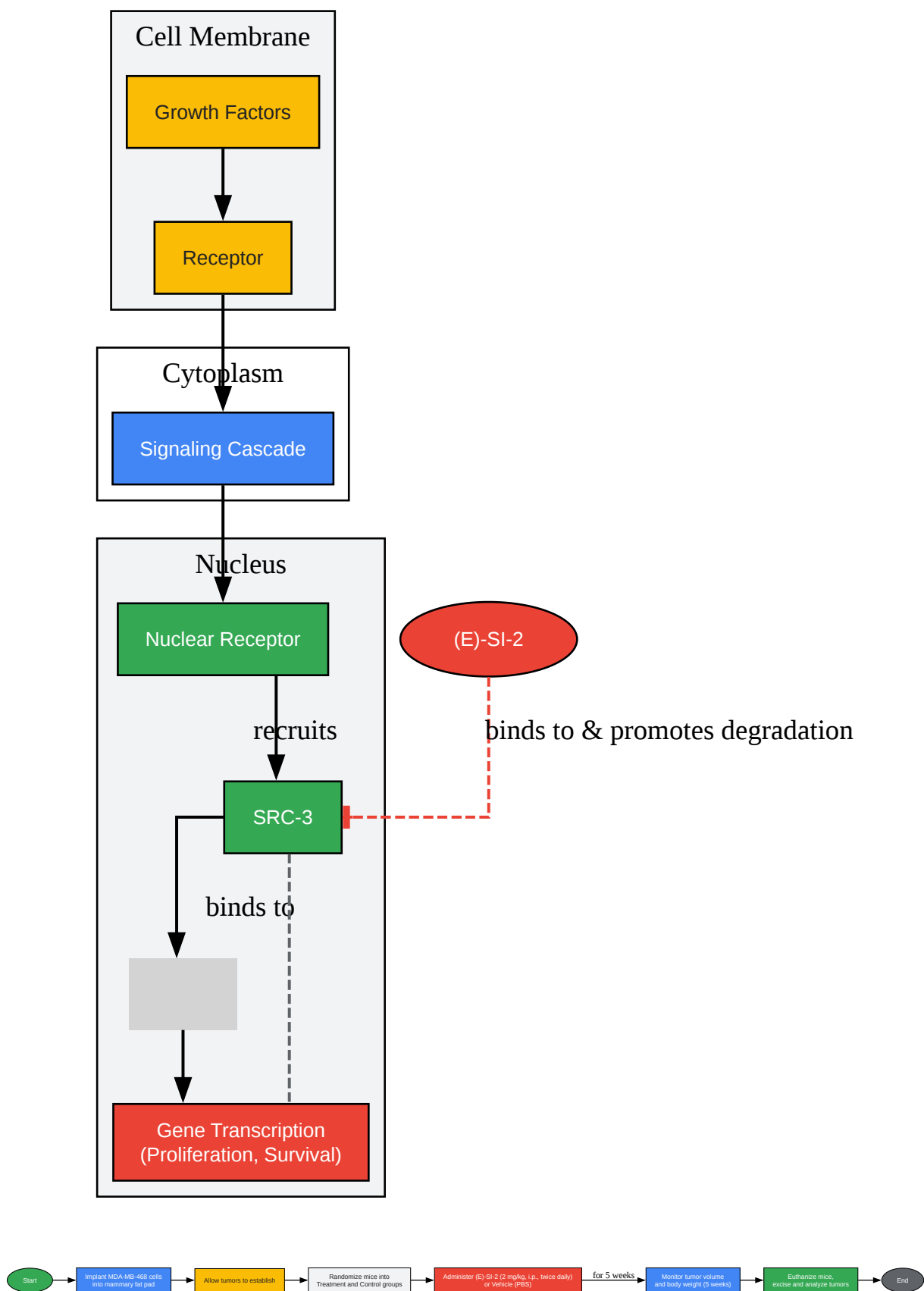
Parameter	Value	Animal Model	Source
Compound	(E)-SI-2	MDA-MB-468 breast cancer mouse model	[4]
Dosage	2 mg/kg	MDA-MB-468 breast cancer mouse model	[4]
Administration Route	Intraperitoneal (i.p.)	MDA-MB-468 breast cancer mouse model	[1]
Dosing Frequency	Twice daily	MDA-MB-468 breast cancer mouse model	[4]
Treatment Duration	5 weeks	MDA-MB-468 breast cancer mouse model	[1]
Vehicle	Phosphate-Buffered Saline (PBS)	MDA-MB-468 breast cancer mouse model	[4]

Table 2: Pharmacokinetic Profile of (E)-SI-2

Parameter	Value	Animal Model	Source
Dosage	20 mg/kg	CD1 mice	[4]
Administration Route	Intraperitoneal (i.p.)	CD1 mice	[4]
Half-life (T1/2)	1 hour	CD1 mice	[4]
Maximum Plasma Concentration (Cmax)	3.0 $\mu$ M	CD1 mice	[4]
Time to Reach Cmax (tmax)	0.25 hours	CD1 mice	[4]

## Signaling Pathway

(E)-SI-2 functions by directly targeting the SRC-3 protein, leading to its degradation. This disrupts the transcriptional activation of genes involved in cancer cell proliferation and survival.



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## References

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